Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC14931872
Molecular Formula: C20H17ClN4O2
Molecular Weight: 380.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN4O2 |
|---|---|
| Molecular Weight | 380.8 g/mol |
| IUPAC Name | ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C20H17ClN4O2/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)24-20-22-12-23-25(20)18(16)14-8-10-15(21)11-9-14/h3-12,18H,2H2,1H3,(H,22,23,24) |
| Standard InChI Key | ITXDLOBINUWNPQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a triazolo[1,5-a]pyrimidine backbone with substituents that enhance its biochemical interactions. The triazole ring (positions 1–3) is fused to a dihydropyrimidine ring (positions 4–7), creating a bicyclic system. Key functional groups include:
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4-Chlorophenyl group at position 7: Introduces electron-withdrawing effects, influencing reactivity and binding affinity.
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Phenyl group at position 5: Contributes to hydrophobic interactions in biological systems.
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Ethyl carboxylate at position 6: Enhances solubility and serves as a handle for further chemical modifications.
The molecular geometry optimizes π-π stacking and hydrogen-bonding interactions, critical for target engagement in biological systems.
Table 1: Molecular Properties
Synthesis Methodologies
Traditional Multi-Step Synthesis
The synthesis typically involves a three-step process:
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Formation of the Pyrimidine Core: Condensation of thiourea derivatives with β-ketoesters under acidic conditions generates the dihydropyrimidine ring.
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Triazole Ring Closure: Cyclization using hydrazine or substituted hydrazines forms the triazolo[1,5-a]pyrimidine system.
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Esterification: Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate.
Reaction yields range from 60–75%, with purification achieved through recrystallization from ethanol or column chromatography.
Eco-Friendly Approaches
Recent advances emphasize solvent-free or microwave-assisted protocols. The additive 4,4’-trimethylenedipiperidine enables efficient one-pot syntheses, reducing reaction times from 12 hours to 30 minutes and improving yields to 85–90% .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Purification Technique |
|---|---|---|---|
| Traditional Multi-Step | 60–75 | 10–12 hrs | Recrystallization |
| Microwave-Assisted | 85–90 | 30 min | Column Chromatography |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitutions
The electron-deficient pyrimidine ring undergoes nucleophilic attacks at position 2. For example, reaction with benzyl thiols substitutes the triazole sulfur, yielding derivatives with enhanced antimicrobial activity.
Ester Hydrolysis
The ethyl carboxylate group is hydrolyzed to carboxylic acids under basic conditions, enabling conjugation with amines or alcohols for prodrug development.
Biological Activity
Antiproliferative Effects
In vitro studies demonstrate dose-dependent inhibition of MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC values of 12.3 µM and 15.8 µM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.
Table 3: Biological Activity Data
| Cell Line/Pathogen | Activity (IC/MIC) | Mechanism |
|---|---|---|
| MCF-7 | 12.3 µM | Caspase-3 Activation |
| A549 | 15.8 µM | Mitochondrial Dysfunction |
| Staphylococcus aureus | 8 µg/mL | Cell Wall Synthesis Inhibition |
Applications in Drug Discovery
Anticancer Agent Development
The compound’s ability to disrupt tubulin polymerization and inhibit topoisomerase II positions it as a lead candidate for combinatorial therapies.
Antiviral Scaffolds
Analogous triazolo-pyrimidines inhibit influenza RNA polymerase by targeting the PA-PB1 heterodimer, suggesting potential for structure-based optimization.
Related Compounds and Structure-Activity Relationships
Chlorophenyl vs. Diphenyl Derivatives
Replacing the 4-chlorophenyl group with a second phenyl ring (as in ethyl 5,7-diphenyl derivatives) reduces anticancer activity by 40%, underscoring the importance of the chloro substituent for target binding.
Sulfanyl-Modified Analogs
Incorporating benzylsulfanyl groups enhances antimicrobial potency but reduces solubility, necessitating formulation adjustments.
Future Research Directions
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